molecular formula C22H20F2N2O3S B2922664 N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide CAS No. 451481-97-3

N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2922664
CAS No.: 451481-97-3
M. Wt: 430.47
InChI Key: VXDRXBXGULCQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfamoylbenzamide class, characterized by a benzamide backbone substituted with a sulfamoyl group and fluorine atoms. The 3,4-dimethylphenyl moiety on the benzamide nitrogen and the 4-fluorobenzyl group on the sulfamoyl nitrogen contribute to its unique physicochemical properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3S/c1-14-3-8-18(11-15(14)2)26-22(27)20-12-19(9-10-21(20)24)30(28,29)25-13-16-4-6-17(23)7-5-16/h3-12,25H,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDRXBXGULCQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, including the introduction of fluorine and sulfonamide groups. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to achieve the final product. Common reagents used in these reactions include fluorinating agents and sulfonamide precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a sulfamoylbenzamide core with several analogs but differs in substituent patterns. Key comparisons include:

Compound Name / ID Substituents on Benzamide Sulfamoyl Group Modifications Biological Activity (if reported) Yield (%) Key Spectral Data (NMR, HRMS) Evidence ID
Target Compound 3,4-Dimethylphenyl 4-Fluorobenzyl Not reported N/A N/A N/A
5-(N-Cyclopropylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (4h) 3,4-Difluorophenyl Cyclopropyl HBV capsid assembly modulation 77 ¹H NMR (DMSO-d6): δ 10.63 (s, 1H, NH), 8.30–7.20 (m, aromatic); HRMS: m/z 439.1032 [M+H]+
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (13) 2,3-Dimethylphenyl 3,4-Dimethylisoxazol-5-yl Urease inhibition (IC50: 0.89 µM) 72.5 IR: 3460 cm⁻¹ (NH), 1633 cm⁻¹ (C=N); mp: 241–248°C
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl Benzyl(methyl) Antifungal (C. albicans, MIC: 25 µg/mL) N/A ¹H NMR (DMSO-d6): δ 8.20 (s, 1H, NH), 7.60–6.80 (m, aromatic)
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (51) 4-Methylphenyl 3-Fluorophenyl-triazine Not reported N/A ¹H NMR (CDCl3): δ 8.50 (s, 1H, NH), 7.40–7.10 (m, aromatic); mp: 266–268°C

Key Observations :

  • Substituent Bulk : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to smaller substituents like cyclopropyl (4h) or electron-withdrawing groups like 3,4-difluorophenyl .
  • Sulfamoyl Modifications : The 4-fluorobenzyl group in the target compound is distinct from heterocyclic sulfamoyl groups (e.g., triazine in 51 or isoxazole in 13), which are linked to specific enzyme inhibition (e.g., urease in 13) .

Spectral and Physicochemical Properties

  • ¹H/¹³C NMR : Fluorine atoms in the target compound would produce distinct splitting patterns in NMR, similar to 4h (δ 10.63 ppm for NH) and LMM5 (δ 8.20 ppm for NH) .
  • Melting Points : Urease inhibitor 13 has a high melting point (241–248°C), suggesting crystallinity influenced by the isoxazole ring, whereas the target compound’s melting point may vary based on substituent flexibility .

Biological Activity

N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}F2_{2}N2_{2}O2_{2}S. The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit various enzymes, including dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antimicrobial activity, as sulfamides are known to interfere with bacterial folate synthesis, thereby inhibiting growth .
  • Antitumor Activity : Research indicates that benzamide derivatives exhibit antitumor effects by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of benzamide derivatives similar to this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications in the benzamide structure can enhance antitumor potency .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of DHFR by a related compound. It was found that the compound effectively reduced NADPH levels in cancer cells, leading to destabilization of DHFR and subsequent inhibition of cell growth. This mechanism highlights a promising approach for developing anticancer agents targeting metabolic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Compound AAntitumorInduction of apoptosis
Compound BEnzyme InhibitionInhibition of DHFR
Compound CAntimicrobialInterference with folate synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.